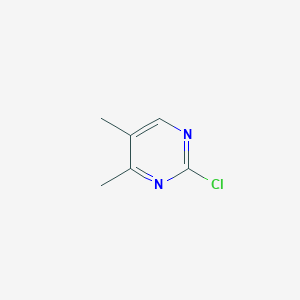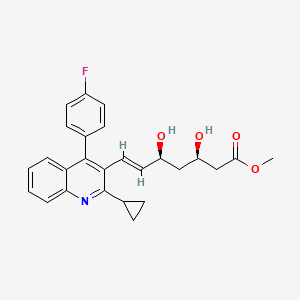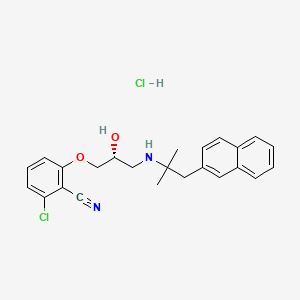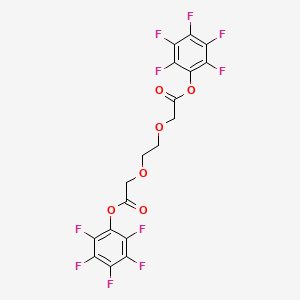
Di(Pentafluorophenyl) (ethy1enedioxy)diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(Pentafluorophenyl) (ethy1enedioxy)diacetate, commonly known as DPEN, is a versatile, multi-functional chemical compound used in a variety of scientific research applications. It is a synthetic, fluorinated organic compound that is composed of two pentafluorophenyl groups and two ethylenedioxy groups. DPEN is a colorless, odorless, water-soluble solid that is stable in air and has a relatively low melting point. It is used in a wide range of scientific applications, including organic synthesis, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Organic Synthesis and Catalysis
- Lipase-Catalyzed Transesterification : Sakai et al. (2000) reported the synthesis of optically pure bis(pentafluorophenyl)ethane-1,2-diol derivatives via lipase-catalyzed transesterification. This synthesis pathway highlights the utility of pentafluorophenyl-based compounds in producing chiral materials with potential applications in asymmetric synthesis and catalysis Sakai et al., 2000.
Material Science and Engineering
- Polymeric Optical Waveguides : Lee and Lee (2006) synthesized ethynyl-terminated fluorinated poly(arylene ether sulfide) using pentafluorophenyl sulfide, highlighting its application in optical waveguides. This material demonstrates high thermal stability and suitable optical properties for telecommunications Lee & Lee, 2006.
- Electroluminescence in Organic Electronics : Yeh et al. (2006) explored bisindolylmaleimide derivatives with pentafluorophenyl substituents for electroluminescence, indicating the role of these compounds in developing organic electronic devices with improved performance Yeh et al., 2006.
Polymer Chemistry
- Fluorinated Urethanes and Polyurethanes : Soto et al. (2014) reported an environmentally friendly photoreaction between pentafluorophenyl isocyanate and polyfluorinated alcohols to produce highly fluorinated urethanes and polyurethanes. These materials exhibit significant hydrophobicity and oleophobicity, useful in coatings and other surface treatments Soto et al., 2014.
- Polymeric Conducting Anodes : Tse et al. (2006) discussed the use of poly(3,4-ethylenedioxythiophene) doped with polystrenesulphonic acid (PEDOT:PSS) as a hole-injecting anode for organic hole transporters, demonstrating the application of fluorinated compounds in enhancing the performance of polymeric conducting materials Tse et al., 2006.
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-[2-[2-oxo-2-(2,3,4,5,6-pentafluorophenoxy)ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8F10O6/c19-7-9(21)13(25)17(14(26)10(7)22)33-5(29)3-31-1-2-32-4-6(30)34-18-15(27)11(23)8(20)12(24)16(18)28/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVYOIKWZICKBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)OCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8F10O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di(Pentafluorophenyl) (ethy1enedioxy)diacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

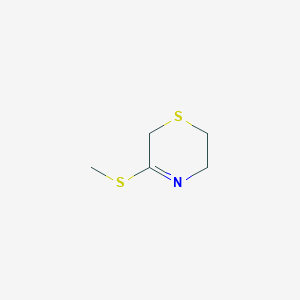
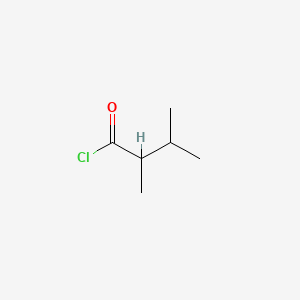
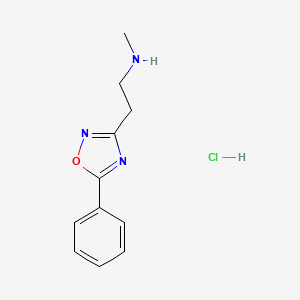
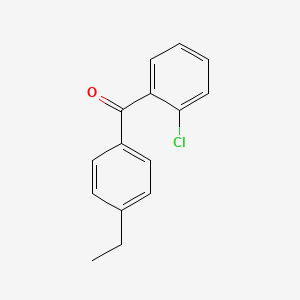
![Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1353900.png)
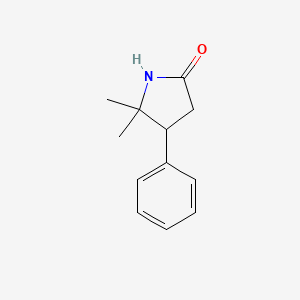
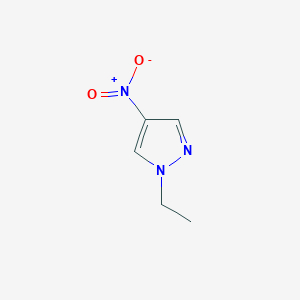
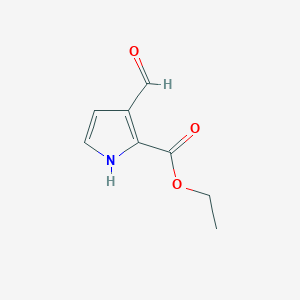
![6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353915.png)
